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molecular formula C17H15N B8392975 5,5-Diphenylpent-4-enenitrile CAS No. 14551-68-9

5,5-Diphenylpent-4-enenitrile

Cat. No. B8392975
M. Wt: 233.31 g/mol
InChI Key: OJMNEELZNJFJDV-UHFFFAOYSA-N
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Patent
US05334720

Procedure details

To a stirred solution of 73.g (1.5 mol) of sodium cyanide in 1 liter of hexamethylphosphoramide at ambient temperature was added over a 1 hour period a solution of 290. g (1 mol) of 4-bromo-1,1-diphenyl-1-butene in 0.5 liters of hexamethylphosphoramide. The mixture was stirred overnight, poured into 2 liters of water and extracted with 3×1 liters of ether. The ether extracts were combined, washed with 3×0.5 liters of Water, 0.5 liters of brine, and dried over sodium sulfate. The resulting crude solid was recrystallized from isopropyl ether to give 190 .g (80%) of 5,5-diphenyl-4-pentenenitrile as a white solid (mp 64°-66° C.) .
[Compound]
Name
73.g
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
290
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].Br[CH2:5][CH2:6][CH:7]=[C:8]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.O>CN(C)P(N(C)C)(N(C)C)=O>[C:9]1([C:8]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:7][CH2:6][CH2:5][C:1]#[N:2])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
73.g
Quantity
1.5 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
290
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
BrCCC=C(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.5 L
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 3×1 liters of ether
WASH
Type
WASH
Details
washed with 3×0.5 liters of Water, 0.5 liters of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The resulting crude solid was recrystallized from isopropyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=CCCC#N)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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